(1H-Pyrazol-4-yl)boronic acid hydrochloride is a boronic acid derivative featuring a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry and organic synthesis due to its ability to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
The compound can be synthesized from readily available precursors, including halogenated pyrazoles and boron sources. The synthesis methods often involve palladium-catalyzed reactions, which are common in the preparation of boronic acids.
(1H-Pyrazol-4-yl)boronic acid hydrochloride is classified as a boronic acid and a heterocyclic compound. It falls within the broader category of organoboron compounds, which are widely used in organic synthesis and pharmaceuticals.
The synthesis of (1H-Pyrazol-4-yl)boronic acid hydrochloride can be achieved through several methods, primarily involving the reaction of pyrazole derivatives with boron reagents.
The molecular structure of (1H-Pyrazol-4-yl)boronic acid hydrochloride features:
(1H-Pyrazol-4-yl)boronic acid hydrochloride participates in various chemical reactions:
The efficiency of these reactions often depends on:
The mechanism by which (1H-Pyrazol-4-yl)boronic acid hydrochloride functions typically involves:
This mechanism is crucial for understanding how boronic acids can be utilized effectively in synthesizing complex organic molecules.
(1H-Pyrazol-4-yl)boronic acid hydrochloride has several scientific applications:
(1H-Pyrazol-4-yl)boronic acid hydrochloride represents a significant advancement in heterocyclic boronic acid chemistry, combining the unique structural features of a pyrazole heterocycle with the versatile reactivity of a boronic acid functional group. This hybrid compound has emerged as a valuable synthetic intermediate in pharmaceutical development and materials science due to its enhanced stability and solubility characteristics compared to its non-hydrochloride counterpart. The hydrochloride salt form addresses key handling and reactivity challenges traditionally associated with heterocyclic boronic acids, particularly their susceptibility to protodeboronation and poor solubility in aqueous systems. These improvements have expanded its utility across diverse chemical applications while maintaining the fundamental reactivity profile that makes boronic acids indispensable in modern synthetic chemistry [5].
(1H-Pyrazol-4-yl)boronic acid hydrochloride is systematically named as 1H-pyrazol-4-ylboronic acid hydrochloride according to IUPAC nomenclature rules. Its molecular formula is C₃H₆BClN₂O₂, with a molecular weight of 148.36 g/mol. The compound features a pyrazole ring – a five-membered heterocycle containing two adjacent nitrogen atoms – with a boronic acid (-B(OH)₂) group attached at the 4-position, stabilized as its hydrochloride salt. This structural arrangement creates a zwitterionic character that significantly enhances its crystallinity and stability compared to the free boronic acid [6].
The SMILES notation (OB(O)C₁=CNN=C₁.Cl) accurately represents the molecular connectivity, while the InChIKey (CRKPOXLJKQYRQE-UHFFFAOYSA-N) provides a unique chemical identifier. X-ray crystallographic analysis reveals that the boronic acid group adopts a trigonal planar geometry when anhydrous, but converts to tetrahedral coordination in hydrated forms. The hydrochloride component forms an ionic interaction with the pyrazole nitrogen, particularly N1, which influences the electron distribution throughout the heterocyclic system. This electronic modulation enhances the boronic acid's reactivity toward transmetalation while simultaneously improving the compound's stability against irreversible deboronation side reactions [3] [6].
Table 1: Molecular Characterization Data for (1H-Pyrazol-4-yl)boronic Acid Hydrochloride
Property | Specification | Reference |
---|---|---|
IUPAC Name | 1H-pyrazol-4-ylboronic acid hydrochloride | |
Molecular Formula | C₃H₆BClN₂O₂ | [6] |
Molecular Weight | 148.36 g/mol | [6] |
SMILES | OB(O)C₁=CNN=C₁.Cl | [6] |
InChIKey | CRKPOXLJKQYRQE-UHFFFAOYSA-N | [5] |
Appearance | White to light-colored crystalline powder | [3] |
Storage Conditions | 2-8°C under inert atmosphere | [2] [3] |
The development of (1H-Pyrazol-4-yl)boronic acid hydrochloride reflects key milestones in organoboron chemistry that began with Frankland's pioneering synthesis of organoboranes in 1860. Early heterocyclic boronic acids faced significant synthetic challenges, including air sensitivity, poor stability, and low yields, which limited their application. The breakthrough came with the development of palladium-catalyzed borylation techniques in the 1990s, which enabled efficient functionalization of heterocyclic systems previously considered too reactive for boronic acid installation [8].
The specific innovation leading to (1H-Pyrazol-4-yl)boronic acid hydrochloride emerged around 2010 as chemists sought solutions to the inherent instability of heteroaromatic boronic acids. Researchers discovered that converting these compounds to hydrochloride salts dramatically improved their shelf-life and handling characteristics. This advance coincided with the pharmaceutical industry's growing interest in pyrazole-based scaffolds for drug development, creating demand for stable boronic acid building blocks. The compound first appeared in chemical literature around 2012-2013, with CAS number 1256346-38-9 subsequently becoming the identifier for the hydrochloride form, distinguishing it from the parent boronic acid (CAS 763120-58-7) [2] [3] [5].
Synthetic methodologies evolved significantly, progressing from early lithiation-borylation approaches to more efficient one-pot strategies. Modern preparation typically employs palladium-catalyzed borylation of 4-halopyrazoles with bis(pinacolato)diboron (B₂pin₂), followed by acidic hydrolysis and hydrochloride salt formation. Recent innovations include flow chemistry techniques that improve yield and purity by minimizing exposure to deleterious conditions during synthesis. These developments transformed this compound from a laboratory curiosity to a commercially available building block, with suppliers now offering it globally for research applications [5] [9].
Table 2: Historical Development Milestones of Pyrazole Boronic Acid Derivatives
Time Period | Development | Impact |
---|---|---|
1990s | Advancements in Pd-catalyzed borylation | Enabled synthesis of previously inaccessible heterocyclic boronic acids |
Early 2000s | Introduction of pinacol ester protection | Improved stability for storage and handling of sensitive boronic acids |
~2010-2012 | Development of hydrochloride salt forms | Solved stability issues for pyrazole boronic acids; enabled commercial distribution |
2015-Present | One-pot borylation-hydrochloride formation | Streamlined synthesis with reduced purification steps; improved yields |
(1H-Pyrazol-4-yl)boronic acid hydrochloride serves as a versatile building block in synthetic chemistry, primarily functioning as a coupling partner in transition metal-catalyzed reactions. Its most significant application is in Suzuki-Miyaura cross-coupling reactions, where it enables the formation of carbon-carbon bonds between the pyrazole ring and various aryl or heteroaryl halides. This transformation occurs under mild conditions (typically room temperature to 80°C) using palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases like potassium carbonate in ethanol/water mixtures. The hydrochloride moiety provides dual benefits in these reactions: it enhances solubility in aqueous media and acidifies the reaction mixture slightly, preventing proto-deboronation side reactions that commonly plague heterocyclic boronic acids [3] [5] [9].
In medicinal chemistry, this boronic acid derivative has become indispensable for constructing biologically active pyrazole-containing compounds. Recent applications include its use in developing potent meprin α inhibitors (Ki values as low as 0.7 nM) for fibrotic diseases, where researchers exploited the boronic acid's ability to coordinate with zinc in the enzyme's active site. The compound also serves as a precursor to proteasome inhibitors analogous to bortezomib, where the pyrazole ring modulates pharmacokinetic properties. Additionally, it has been incorporated into novel β-lactamase inhibitors targeting antibiotic-resistant bacteria, leveraging both the boronic acid's covalent binding capability and the pyrazole's favorable physicochemical properties [7] [8] [10].
Beyond pharmaceutical applications, this compound finds utility in materials science for creating functionalized polymers and advanced materials. Its boronic acid group enables dynamic covalent bonding with diol-containing molecules, facilitating the development of self-healing materials and sensors. In agricultural chemistry, it serves as an intermediate for synthesizing modern herbicides and pesticides with improved environmental profiles. The compound's unique combination of hydrogen bond donors/acceptors and ionic character makes it particularly valuable for designing molecular recognition systems and supramolecular assemblies [3] [8].
Table 3: Key Applications in Medicinal Chemistry and Drug Development
Therapeutic Area | Application | Significance |
---|---|---|
Oncology | Proteasome inhibitors; Kinase inhibitor scaffolds | Enhanced selectivity profiles; improved solubility |
Antimicrobials | β-Lactamase inhibitors; Novel antibiotic hybrids | Addressing multidrug-resistant pathogens |
Fibrotic Diseases | Meprin α inhibitors (e.g., compound 14g: Ki = 0.7 nM) | High potency with selectivity over related metalloproteases |
CNS Disorders | PET tracer development for neurological targets | Boron as positron emitter (¹⁸F-labeling) |
Compound Names and Synonyms
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7